11-Bromoundec-9-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-bromoundec-9-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-5,7,9-10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWTFTZPCALLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC#CCBr)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552467 | |
| Record name | 11-Bromoundec-9-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106031-47-4 | |
| Record name | 11-Bromoundec-9-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 11 Bromoundec 9 Ynoic Acid and Its Analogues
Total Synthesis Strategies for 11-Bromoundec-9-ynoic Acid
The construction of the this compound molecule can be achieved through various synthetic plans, which are broadly categorized as linear or convergent.
Convergent and Linear Synthetic Routes from Readily Available Precursors
The synthesis of complex molecules like this compound can be approached in two primary ways: linear and convergent synthesis.
Linear Synthesis: In a linear sequence, the molecule is built step-by-step, modifying a single starting material in a sequential fashion. A plausible linear synthesis for this compound could commence from 10-undecenoic acid. This precursor can be subjected to bromination across the double bond to yield 10,11-dibromoundecanoic acid. Subsequent double dehydrobromination using a strong base, such as sodium amide, would then generate the alkyne at the 9,10-position, followed by a final bromination of the terminal alkyne. Another linear approach involves starting with 11-undecynoic acid, which can be prepared by reacting 9-iodononanoic acid with sodium acetylide. google.com The terminal alkyne of 11-undecynoic acid is then directly brominated to yield the final product.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step modification of a single starting material. | Conceptually straightforward. | Lower overall yield for long sequences; a failure in a late step compromises the entire synthesis. |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by late-stage coupling. | Higher overall yield; allows for parallel synthesis of fragments; easier purification of intermediates. | Requires careful planning of fragment coupling reactions to ensure compatibility and efficiency. |
Halogenation Approaches for Introducing the Bromo Moiety
The introduction of the bromine atom at the C-11 position is a critical step. Several methods are available for the halogenation of terminal alkynes.
A common and direct method is the electrophilic bromination of a terminal alkyne precursor, such as 11-undecynoic acid. This reaction can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst like silver nitrate (B79036) (AgNO₃). The silver ion is believed to activate the alkyne towards electrophilic attack.
Alternatively, hydrobromination of a terminal alkyne can be employed. A patent describes the conversion of 11-undecynoic acid to an 11-bromoundecynoic acid derivative through hydrobromination. google.com It is important to control the reaction conditions to favor the anti-Markovnikov addition of HBr to the terminal alkyne, which can be challenging.
Another approach involves the synthesis of the corresponding alcohol, 11-bromoundec-9-yn-1-ol, which can then be oxidized to the carboxylic acid. The bromoalkyne can be formed from the terminal alkyne using various brominating agents.
| Halogenation Reagent | Substrate | Description |
| N-Bromosuccinimide (NBS) / AgNO₃ | Terminal Alkyne | A widely used method for the direct bromination of terminal alkynes under mild conditions. |
| HBr | Terminal Alkyne | Hydrobromination can lead to the desired product, but regioselectivity can be an issue. |
| PBr₃ or Appel Reaction | Propargylic Alcohol | If the synthesis proceeds via an alcohol intermediate, standard methods can be used to convert the hydroxyl group to a bromide. |
Alkyne Formation Methodologies within Long-Chain Systems
The formation of the carbon-carbon triple bond within the long aliphatic chain is a key transformation. The most common methods include elimination reactions and coupling reactions.
Dehydrohalogenation: A classical method for alkyne synthesis is the double dehydrohalogenation of a vicinal or geminal dihalide. science.gov Starting from an alkene like 10-undecenoic acid, bromination of the double bond yields a 10,11-dibromo derivative. Treatment of this intermediate with a strong base, typically sodium amide (NaNH₂) in liquid ammonia, induces two successive E2 elimination reactions to form the triple bond. If a terminal alkyne is formed, a third equivalent of the base is often required as the terminal alkyne proton is acidic enough to be removed by the strong base.
Alkynylation/Coupling Reactions: Another powerful method involves the coupling of an alkyl halide with an acetylide anion. For instance, a precursor like 9-halononanoic acid can be coupled with sodium acetylide or a protected version of acetylene (B1199291) to introduce the two-carbon alkyne unit. google.com This builds the carbon skeleton and installs the terminal alkyne in one step. The terminal alkyne is then available for subsequent bromination as described previously. The Corey-Fuchs reaction or the Seyferth-Gilbert homologation are also well-established methods for converting aldehydes into terminal alkynes, providing another potential route if an aldehyde-containing precursor is used. science.gov
Stereoselective Synthesis of this compound Chiral Derivatives
Introducing chirality into the molecule requires stereoselective synthetic methods. This can be achieved through chemoenzymatic strategies or by using diastereoselective pathways.
Chemoenzymatic Approaches for Enantioselective Control
Enzymes, particularly lipases, are powerful tools for achieving high enantioselectivity in organic synthesis. utupub.finih.gov Their application in the synthesis of chiral derivatives of this compound can be envisioned through kinetic resolution of a racemic intermediate.
A highly relevant study demonstrated the molecular recognition capabilities of a lipase (B570770) from Candida cylindracea in the hydrolysis of racemic esters of (E)-9-acetoxy-11-bromoundec-10-enoic acid. researchgate.net This enzymatic hydrolysis selectively provided optically active (R)-(E)-9-acetoxy-11-bromoundec-10-enoic acid with an enantiomeric excess greater than 99%. researchgate.net This demonstrates that a chiral center can be effectively introduced into a long-chain bromo-unsaturated acid via lipase-catalyzed kinetic resolution. A similar strategy could be applied to a racemic precursor of this compound that contains a hydroxyl group, which could be resolved through lipase-catalyzed acylation or deacylation. researchgate.net
Furthermore, lipases are known to catalyze the hydrolysis or synthesis of long-chain triacylglycerols and can be used for the enrichment of specific long-chain fatty acids. nih.gov This specificity could be harnessed to selectively process one enantiomer of a racemic ester derivative of the target molecule.
| Enzymatic Method | Description | Example Precursor Type | Outcome |
| Kinetic Resolution | An enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. | Racemic hydroxy- or acetoxy-bromo-undecanoic acid derivative. researchgate.net | Separation of enantiomers, yielding one enantiomer in high optical purity. |
| Desymmetrization | An enzyme selectively transforms one of two prochiral functional groups in a meso compound, creating a chiral molecule. | A diol or dicarboxylic acid precursor with a plane of symmetry. | Formation of a single enantiomer of a chiral product. |
Diastereoselective Synthetic Pathways
Diastereoselective synthesis aims to control the formation of a new stereocenter relative to an existing one. While specific diastereoselective syntheses for this compound are not widely reported, established principles can be applied.
Substrate-Controlled Diastereoselection: If a chiral center is already present in the starting material, it can direct the stereochemical outcome of subsequent reactions. For example, if a chiral alcohol is present at a position along the undecanoic acid chain, its stereochemistry can influence the stereoselectivity of reactions such as epoxidation of a double bond or addition to a carbonyl group. Amino acids have been shown to be effective chiral inducing agents in the diastereoselective synthesis of various heterocyclic systems, demonstrating the power of substrate control. uw.edu.pl
Reagent-Controlled Diastereoselection: In this approach, a chiral reagent or catalyst is used to create a new stereocenter with a specific configuration, regardless of any existing chirality in the substrate. For instance, asymmetric hydrogenation or asymmetric epoxidation of an unsaturated precursor to this compound could install one or more stereocenters with high diastereoselectivity. While not directly applied to this specific molecule, methods for the diastereoselective synthesis of functionalized indolines and pipecolic acids highlight the general strategies that could be adapted, such as using chiral catalysts or in situ generated chiral boronic species to control stereochemistry. rsc.orgresearchgate.net
Protecting Group Strategies and Deprotection in this compound Synthesis
The carboxylic acid group is typically protected as an ester. Methyl or ethyl esters are common choices due to their ease of formation and subsequent removal via acid or base-catalyzed hydrolysis. Current time information in Vanderburgh County, US. For instance, the synthesis of methyl and ethyl 11-bromoundec-9-ynoate has been reported, indicating the utility of this protection strategy. ebi.ac.uk Tert-butyl esters offer an alternative that can be cleaved under acidic conditions. Current time information in Vanderburgh County, US.
The terminal alkyne's acidic proton can interfere with certain reactions, such as those involving strong bases or organometallic reagents. hes-so.ch Therefore, protection of the alkyne is often necessary. Silyl (B83357) ethers are the most common protecting groups for terminal alkynes. hes-so.chrsc.org Trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBS) groups are frequently employed. hes-so.ch The synthesis of (11-bromoundec-9-ynyloxy)(tert-butyl)dimethylsilane demonstrates the application of a silyl protecting group in a closely related analogue.
Deprotection is a crucial final step to unveil the desired functional groups. The choice of deprotection method is dictated by the specific protecting group used. Ester groups are typically hydrolyzed using aqueous acid or base. Current time information in Vanderburgh County, US. Silyl ethers are commonly removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. rsc.orgnumberanalytics.com The relative stability of different silyl ethers allows for selective deprotection. For example, a TMS group can often be removed in the presence of a more robust TBS group. nih.gov
Table 1: Protecting Groups in the Synthesis of this compound and its Analogues
| Functional Group | Protecting Group | Introduction Reagent(s) | Deprotection Reagent(s) | Reference(s) |
| Carboxylic Acid | Methyl Ester | Methanol (B129727), Acid Catalyst (e.g., H₂SO₄) or SOCl₂ | Aqueous Acid or Base (e.g., NaOH, HCl) | Current time information in Vanderburgh County, US. |
| Carboxylic Acid | Ethyl Ester | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Aqueous Acid or Base (e.g., NaOH, HCl) | Current time information in Vanderburgh County, US.ebi.ac.uk |
| Carboxylic Acid | tert-Butyl Ester | Isobutylene, Acid Catalyst | Trifluoroacetic Acid (TFA) | Current time information in Vanderburgh County, US. |
| Terminal Alkyne | Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl), Base (e.g., Et₃N) | TBAF, K₂CO₃/Methanol | hes-so.chnih.gov |
| Terminal Alkyne | tert-Butyldimethylsilyl (TBS) | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole | TBAF, Acetic Acid | hes-so.chrsc.org |
| Terminal Alkyne | Tetrahydropyranyl (THP) | Dihydropyran, Acid Catalyst | Acidic conditions (e.g., p-TsOH) | acs.org |
Process Chemistry Considerations and Optimization in this compound Production
The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful consideration of process chemistry and optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. Key areas for optimization include reaction conditions, catalyst loading, solvent selection, and the implementation of modern synthetic technologies like flow chemistry.
A likely key step in the synthesis of this compound is a Sonogashira coupling reaction to form the carbon-carbon triple bond. numberanalytics.comnumberanalytics.com The optimization of such reactions is crucial for industrial applications. Important parameters to consider include:
Catalyst System: The choice of palladium catalyst and, if applicable, a copper co-catalyst, along with the appropriate ligand, significantly impacts reaction efficiency. numberanalytics.comnumberanalytics.com Optimizing catalyst loading is essential to minimize costs while maintaining a high reaction rate and yield. numberanalytics.com For large-scale production, the use of robust and recyclable catalysts is advantageous. mdpi.com
Solvent: The solvent can influence reaction rates and selectivity. mdpi.comresearchgate.net A systematic screening of solvents is often necessary to identify the optimal medium that facilitates high yield and minimizes side product formation. numberanalytics.com
Temperature: Reaction temperature is a critical parameter that affects the rate of reaction. numberanalytics.com An optimal temperature must be found that allows for a reasonable reaction time without leading to decomposition of starting materials, products, or the catalyst. numberanalytics.com
Base: The choice and amount of base used in a Sonogashira coupling can significantly affect the outcome of the reaction.
Design of Experiments (DoE) is a powerful statistical tool for systematically optimizing multiple reaction variables simultaneously. researchgate.netscielo.br By running a series of experiments where multiple factors are varied, it is possible to identify the optimal conditions for the synthesis of this compound with a minimal number of experimental runs. researchgate.netsynthace.com This approach can be used to fine-tune parameters such as temperature, catalyst concentration, and reagent stoichiometry to maximize yield and minimize impurities.
Flow chemistry offers several advantages for the production of specialty chemicals like this compound, particularly in terms of safety, scalability, and process control. nih.govresearchgate.net Performing reactions in a continuous flow reactor allows for better control over reaction temperature and mixing, which can lead to higher yields and purities. nih.gov This methodology is particularly well-suited for the synthesis of long-chain fatty acids and can facilitate a more efficient and safer production process. nih.govacs.org
Table 2: Process Optimization Strategies for the Synthesis of this compound
| Optimization Parameter | Strategy | Key Considerations | Potential Benefits | Reference(s) |
| Reaction Conditions | Design of Experiments (DoE) | Systematic variation of temperature, concentration, and stoichiometry. | Efficiently identifies optimal conditions with fewer experiments. | researchgate.netscielo.brsynthace.com |
| Catalyst | Catalyst Screening and Loading Optimization | Evaluate different palladium/copper catalysts and ligands. Minimize catalyst amount without compromising yield. | Reduced cost, improved efficiency, and sustainability. | numberanalytics.comnumberanalytics.comresearchgate.net |
| Solvent | Solvent Screening | Test a range of solvents with varying polarities. | Improved yield, reduced byproducts, and easier purification. | numberanalytics.commdpi.comresearchgate.net |
| Production Technology | Continuous Flow Chemistry | Implement synthesis in a microreactor or flow system. | Enhanced safety, better process control, and easier scalability. | nih.govresearchgate.net |
Advanced Chemical Transformations and Reactivity of 11 Bromoundec 9 Ynoic Acid
Reactions at the Terminal Alkyne Moiety of 11-Bromoundec-9-ynoic Acid.
The terminal alkyne group is a versatile handle for a variety of coupling and addition reactions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govrsc.org This reaction is known for its reliability, broad applicability, and simple execution. rsc.org The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with an azide (B81097) to form the triazole ring. nih.govnih.gov
The CuAAC reaction is highly tolerant of various functional groups, making it suitable for the functionalization of complex molecules. beilstein-journals.org It can be carried out under mild conditions, often at room temperature in a variety of solvents, including aqueous mixtures. beilstein-journals.orgjenabioscience.com Common catalysts include copper(I) salts like CuI, or in situ reduction of copper(II) salts, such as CuSO₄ with a reducing agent like sodium ascorbate. beilstein-journals.orgjenabioscience.com The use of ligands can accelerate the reaction and protect sensitive biomolecules from oxidative damage. jenabioscience.com
This reaction has been widely used in bioconjugation, polymer chemistry, and materials science. rsc.orgnih.govjenabioscience.com For instance, it allows for the attachment of molecules to proteins, nucleic acids, and other biomolecules. jenabioscience.comresearchgate.net
Table 1: Examples of CuAAC Reaction Conditions
| Catalyst System | Ligand (if any) | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Copper(I) salts | None | Various organic solvents | Room Temperature | beilstein-journals.org |
| CuSO₄ / Sodium Ascorbate | None | Water/alcohol mixtures | Room Temperature | beilstein-journals.org |
| [Cu(PPh₃)₂]NO₃ | None | Toluene, water, or neat | Room Temperature | beilstein-journals.org |
| CuI | Amine ligand | Not specified | Not specified | nih.gov |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | NHC-based polydentate ligand | Neat | Room Temperature | csic.es |
The thiol-yne reaction, or alkyne hydrothiolation, involves the addition of a thiol (-SH) to an alkyne (-C≡CH) to form an alkenyl sulfide. wikipedia.org This reaction is a powerful tool in materials synthesis and can be initiated by radicals (e.g., using a radical initiator or UV irradiation) or catalyzed by various metals. wikipedia.orgrsc.org The radical-mediated reaction typically proceeds via an anti-Markovnikov addition, yielding a mixture of (E/Z)-alkenes upon mono-addition. wikipedia.org A second addition can lead to 1,2-disulfides or 1,1-dithioacetals. wikipedia.org
Thiol-yne chemistry is valued for its efficiency and ability to introduce sulfur-containing functionalities. d-nb.info It has been employed in the synthesis of polymers with various topologies, including linear, hyperbranched, and network structures. d-nb.info The properties of the resulting polymers, such as refractive index, can be tuned by the choice of monomers. rsc.org While radical-initiated processes are common, metal-catalyzed versions offer pathways to different regio- and stereoisomers. d-nb.info Sunlight-mediated thiol-yne reactions have also been developed as a greener alternative. nih.gov
Table 2: Features of Thiol-Yne Reactions
| Reaction Type | Initiator/Catalyst | Key Features | Products | Reference |
|---|---|---|---|---|
| Radical-mediated | Radical initiator (e.g., AIBN), UV irradiation | Anti-Markovnikov addition | (E/Z)-alkenyl sulfides, 1,2-disulfides, 1,1-dithioacetals | wikipedia.org |
| Metal-catalyzed | Rhodium, iridium, gold complexes, etc. | Can control regio- and stereoselectivity | Alkenyl sulfides | wikipedia.orgd-nb.info |
| Sunlight-mediated | Dyes (e.g., eosin-Y), photoredox catalysts | Green and sustainable | Thioethers | nih.gov |
| Nucleophile-mediated (Thiol-Michael) | Nucleophile | Addition to electron-deficient alkynes | Thioethers | rsc.org |
Hydrofunctionalization reactions add a hydrogen atom and another functional group across the alkyne triple bond.
Hydrohalogenation : The addition of hydrogen halides (HCl, HBr, HI) to terminal alkynes like this compound typically follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halogen adds to the more substituted carbon. masterorganicchemistry.comyoutube.com The reaction proceeds through a vinyl carbocation intermediate. masterorganicchemistry.com It is possible to add one or two equivalents of the hydrogen halide, leading to a vinyl halide or a geminal dihalide, respectively. youtube.com Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides. youtube.com Iridium-catalyzed transfer hydrohalogenation offers a method that avoids the use of corrosive gaseous hydrogen halides. ethz.ch
Hydrocyanation : The addition of hydrogen cyanide (HCN) across the triple bond of an alkyne is a method to synthesize alkenyl nitriles. However, controlling the regioselectivity can be challenging. acs.org Transition-metal catalysis, particularly with nickel complexes, has been developed to achieve regio- and stereoselective hydrocyanation. researchgate.net A formal 1,1-hydrocyanation of alkynyl halides using isocyanides has been reported, which proceeds via a dual nickel/base catalysis relay. acs.org
The terminal alkyne of this compound can undergo reactions that form new carbon-carbon bonds or introduce electrophiles.
Oxidative Coupling : This class of reactions involves the coupling of two molecules in an oxidative process, often catalyzed by transition metals. wikipedia.org A classic example is the Glaser coupling of terminal alkynes, which forms a diyne. This reaction is often an undesired side reaction in CuAAC but can be synthetically useful. beilstein-journals.org Oxidative coupling can also occur between arenes and olefins, catalyzed by systems like Pd(OAc)₂/HPMoV under an oxygen atmosphere. mdpi.com Hypervalent iodine reagents are also effective oxidants for various oxidative coupling reactions. frontiersin.org
Electrophilic Functionalization : The electron-rich triple bond of an alkyne can react with electrophiles. While not extensively detailed for this compound specifically, general principles of alkyne chemistry suggest that it would be susceptible to electrophilic attack. Asymmetric electrophilic functionalization has been used to create chiral nitrogen heterocycles from amino-substituted heteroaromatic compounds. rsc.org
Reactions at the Carboxylic Acid Moiety of this compound.
The carboxylic acid group provides a site for derivatization into esters and amides, which can alter the molecule's physical and chemical properties or allow for its incorporation into larger structures.
Esterification : Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst. sigmaaldrich.com This is a common derivatization technique, for example, to prepare fatty acid methyl esters (FAMEs) for gas chromatography analysis. sigmaaldrich.comnih.gov Various methods exist, including using diazomethane, which reacts rapidly with free fatty acids. aocs.org Microwave-assisted esterification can significantly speed up the process. nih.gov The choice of alcohol determines the resulting ester. sigmaaldrich.com
Amidation : The formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction in organic and medicinal chemistry. beilstein-journals.organalis.com.my Direct amidation often requires activating the carboxylic acid, for instance, by using coupling reagents like carbodiimides (e.g., EDC). analis.com.my Alternatively, catalytic methods using boron-based catalysts or transition metals can facilitate the reaction. analis.com.mymdpi.com Copper-catalyzed oxidative direct amidation of carboxylic acids with azoles has been reported, using molecular oxygen as the activating reagent. beilstein-journals.org Amidation can also occur in aqueous media, driven by hydrophobic effects. scirp.org
Table 3: Common Methods for Esterification and Amidation
| Transformation | Reagent/Catalyst | Key Features | Reference |
|---|---|---|---|
| Esterification | Alcohol + Acid Catalyst (e.g., BCl₃, HCl, H₂SO₄) | Reversible reaction, driven by excess alcohol. | sigmaaldrich.comnih.gov |
| Diazomethane | Rapid reaction with free carboxylic acids. | aocs.org | |
| Microwave-assisted | Significantly reduces reaction time. | nih.gov | |
| Amidation | Carbodiimide (e.g., EDC) | Forms an active O-acylisourea intermediate. | analis.com.my |
| Boron-derived catalysts | Allows for direct amidation under mild conditions. | analis.com.mymdpi.com | |
| Copper salts + O₂ | Oxidative direct amidation with azoles. | beilstein-journals.org |
Decarboxylative Functionalization Strategies
Decarboxylative cross-coupling reactions represent a powerful method for forming new carbon-carbon bonds by replacing a carboxylic acid group with other functionalities, accompanied by the loss of carbon dioxide. wikipedia.org These transformations are advantageous as they often utilize relatively inexpensive and stable carboxylic acids. wikipedia.org
Recent advancements in metallaphotoredox catalysis have significantly expanded the scope of decarboxylative functionalizations. princeton.edu These methods enable the direct use of the native carboxylic acid functionality, avoiding the need for pre-activation. princeton.edu The process can be initiated under mild conditions, and the resulting radical intermediates exhibit reactivities that are complementary to traditional ionic pathways. researchgate.net
For aliphatic carboxylic acids like this compound, decarboxylative strategies can lead to the formation of alkyl radicals. These radicals can then participate in a variety of coupling reactions. For instance, photoredox and nickel catalysis have been synergistically employed for the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides, yielding vinylation products. nih.govorganic-chemistry.org This approach is compatible with a range of functional groups, including alkyl bromides. nih.gov
The general mechanism for many decarboxylative cross-couplings involves the formation of a radical intermediate from the carboxylic acid, which then engages with a metal catalyst (e.g., nickel, copper, palladium) and a coupling partner. wikipedia.orgchemrxiv.orgnih.gov
Table 1: Examples of Decarboxylative Cross-Coupling Reactions This table is illustrative and provides a general overview of the types of transformations possible, not specific examples using this compound.
| Carboxylic Acid Type | Coupling Partner | Catalyst System | Product Type |
| Aliphatic | Aryl Halide | Palladium/Copper | Aryl-Alkyl |
| Aliphatic | Vinyl Halide | Nickel/Photocatalyst | Alkene |
| α-Amino Acid | Aryl Halide | Nickel/Photocatalyst | Aryl-Amine Derivative |
This data is compiled from multiple sources discussing general decarboxylative coupling methodologies. wikipedia.orgprinceton.edunih.gov
Reactions at the Bromo Moiety of this compound
The bromine atom in this compound serves as a versatile handle for introducing a wide array of functional groups through both nucleophilic substitution and the formation of organometallic intermediates.
Nucleophilic Substitution Pathways and Alkylation Reactions
The bromo group can be displaced by various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry. For instance, the reaction of an alkyl bromide with a nucleophile like an amine can lead to the formation of a new C-N bond.
Alkylation reactions, where a new carbon-carbon bond is formed, can also be achieved at the bromo moiety. For example, organoboron compounds, such as alkylboronic acids, can act as alkylating agents in photoredox-catalyzed reactions. rsc.org
Formation of Organometallic Reagent Intermediates (e.g., Grignard Reagents)
One of the most powerful transformations involving the bromo moiety is the formation of organometallic reagents. lanxess.comnih.govrsc.org Grignard reagents, with the general formula RMgX, are a prime example. chemguide.co.uk They are typically prepared by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukleah4sci.comlibretexts.org
The formation of a Grignard reagent from this compound would involve the insertion of magnesium between the carbon and bromine atoms. However, the presence of the acidic carboxylic acid proton and the terminal alkyne proton would complicate this reaction, as Grignard reagents are strong bases and would be quenched by these acidic protons. chemguide.co.uk Therefore, protection of these functional groups would be necessary prior to attempting Grignard reagent formation.
Once formed, this organometallic intermediate would be a potent nucleophile, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. chemguide.co.ukmsu.edu
Table 2: Reactivity of Grignard Reagents This table illustrates the general reactivity of Grignard reagents.
| Electrophile | Product after Hydrolysis |
| Formaldehyde | Primary Alcohol |
| Aldehyde | Secondary Alcohol |
| Ketone | Tertiary Alcohol |
| Carbon Dioxide | Carboxylic Acid |
| Nitrile | Ketone |
This data is based on established Grignard reaction chemistry. chemguide.co.ukleah4sci.commsu.edu
Chemo- and Regioselective Control in Multifunctional this compound Transformations
Given the three distinct functional groups in this compound—the carboxylic acid, the bromoalkyne, and the terminal alkyne—chemoselective and regioselective control is paramount for its synthetic utility.
Chemoselectivity refers to the preferential reaction of one functional group over others. For example, a mild reducing agent might selectively reduce the carboxylic acid to an alcohol without affecting the alkyne or the bromo group. Similarly, under specific conditions, a nucleophile might preferentially substitute the bromine atom without reacting with the carboxylic acid or the alkyne. Copper-catalyzed cross-coupling reactions, for instance, can be highly chemoselective.
Regioselectivity is crucial when a reaction can occur at multiple sites within the same functional group or at different functional groups that have similar reactivity. In the context of this compound, a key challenge would be to differentiate the reactivity of the terminal alkyne from the internal bromoalkyne. For example, in a Sonogashira coupling, a palladium catalyst could be chosen to selectively react with the bromoalkyne, leaving the terminal alkyne intact for subsequent transformations.
Achieving such control often relies on a careful choice of reagents, catalysts, and reaction conditions. Protecting groups can also be employed to temporarily mask the reactivity of a particular functional group, allowing for selective transformation at another site. For instance, the carboxylic acid could be converted to an ester to prevent its interference in reactions targeting the bromo or alkyne moieties.
The development of catalytic systems that can differentiate between the various reactive sites in a molecule like this compound is an active area of research. For example, in olefin metathesis, catalyst design has enabled Z-selective reactions. science.gov Similarly, in decarboxylative functionalizations, the choice of metal catalyst and ligands can dictate the outcome of the reaction. nih.gov
Research Applications of 11 Bromoundec 9 Ynoic Acid in Contemporary Chemical Sciences
Polymer and Materials Science Advancements Utilizing 11-Bromoundec-9-ynoic Acid
The distinct functionalities of this compound have been harnessed to create novel polymers and materials with tailored properties. Its ability to participate in various polymerization reactions and to serve as a platform for post-polymerization modification has led to significant advancements in the field.
Monomer Design for Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic diene metathesis (ADMET) polymerization is a powerful step-growth polymerization technique that utilizes olefin metathesis to form long-chain polymers. This compound, after conversion to a suitable diene monomer, can be employed in ADMET polymerization. For instance, the related compound 11-bromo-1-undecene (B109033) has been used as a precursor to synthesize α,ω-dienes for ADMET polymerization. rsc.org This approach allows for the introduction of functional groups into the polymer backbone, which can then be further modified. The resulting unsaturated polymers can be subsequently hydrogenated to yield saturated polyolefins with precisely placed functional groups. This methodology provides a route to model polyethylenes with controlled branching and functionality. researchgate.net
Integration into Ring-Opening Metathesis Polymerization (ROMP) Systems
While direct integration of this compound into Ring-Opening Metathesis Polymerization (ROMP) is less common, its derivatives can be incorporated into ROMP systems. The alkyne and bromo-acid functionalities can be modified to introduce norbornene or other strained-ring olefin moieties, which are amenable to ROMP. This strategy allows for the synthesis of well-defined block copolymers and other complex polymer architectures. The resulting polymers can exhibit interesting properties and have potential applications in areas such as drug delivery and materials science. researchgate.net
Functionalization of Polymeric Architectures and Ionomer Design
The dual reactivity of this compound makes it an excellent candidate for the functionalization of pre-existing polymers. The carboxylic acid group can be used to attach the molecule to polymers containing complementary functional groups, such as hydroxyl or amine groups. The terminal alkyne then provides a handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the introduction of a wide variety of functionalities. This approach has been used to create functionalized polyamides and polyesteramides through ADMET copolymerization of amide-functionalized dienes with purely aliphatic dienes. amazonaws.com The resulting unsaturated polymers can be hydrogenated to produce saturated polyamides with pendant functional groups.
Furthermore, the carboxylic acid functionality of this compound allows for its use in the design of ionomers. Ionomers are polymers that contain a small amount of ionic groups along the polymer chain. These ionic groups can aggregate to form clusters, which can significantly impact the physical and mechanical properties of the polymer. By incorporating this compound or its derivatives into a polymer backbone, it is possible to create ionomers with tunable properties.
Surface Functionalization and Interface Engineering in Device Fabrication
The ability to anchor this compound to surfaces via its carboxylic acid group, while leaving the alkyne group available for further reaction, makes it a valuable tool for surface functionalization and interface engineering. This is particularly relevant in the fabrication of electronic and biomedical devices. For example, silicon surfaces can be functionalized with alkyne-terminated molecules to create a platform for the "click" attachment of biomolecules or other functional moieties. science.gov This allows for the creation of well-defined and stable surface modifications with a high degree of control over the surface chemistry. Such functionalized surfaces can be used to modulate protein adsorption, control cell adhesion, and improve the performance of biosensors and other devices.
Chemical Biology and Bioconjugation Strategies with this compound
The biocompatibility of the alkyne group and its ability to undergo highly specific "click" reactions have made this compound a valuable tool in chemical biology and for the development of bioconjugation strategies.
Development of "Clickable" Probes for Interrogating Biological Systems
"Clickable" probes are molecules that contain a bioorthogonal reactive group, such as an alkyne, that can be specifically and efficiently reacted with a complementary group in a biological system. frontiersin.orgpromega.com this compound serves as an excellent scaffold for the synthesis of such probes. The carboxylic acid can be coupled to a ligand that targets a specific protein or other biomolecule of interest. frontiersin.org The terminal alkyne then acts as a handle for the attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via a "click" reaction. sigmaaldrich.com
These probes can be used to study a wide range of biological processes, including protein localization, protein-protein interactions, and enzyme activity. rsc.org For example, a clickable probe based on a fatty acid analogue can be used to study fatty acid metabolism and to identify the proteins that interact with fatty acids in living cells. The development of such probes is crucial for advancing our understanding of complex biological systems and for the discovery of new drug targets. nih.govualberta.ca
C-Terminal Peptide and Protein Modification
The modification of a peptide's C-terminus can significantly alter its biological properties, including stability, receptor binding, and pharmacokinetic profile. google.comnih.gov this compound serves as a unique reagent for this purpose, enabling the introduction of a reactive handle for subsequent conjugations.
The synthetic strategy involves the formation of an amide bond between the carboxylic acid of this compound and the C-terminal amino acid of a peptide, which is typically anchored to a solid-phase resin. This reaction creates a modified peptide that now features a terminal bromoalkyne. This functional group is a versatile anchor for a variety of bioorthogonal reactions. For instance, it can be directly used in copper-catalyzed or copper-free Sonogashira cross-coupling reactions to conjugate other molecules. libretexts.orgnih.gov Alternatively, the bromoalkyne can be converted into a terminal azide (B81097), preparing the peptide for the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This two-step modification allows for the site-specific labeling of peptides and proteins with a wide array of moieties, including fluorophores, polyethylene (B3416737) glycol (PEG) chains, or other biomolecules, without interfering with the peptide's native structure. mdpi.combiosyn.com
Design of Advanced Linkers for Biomolecule Conjugation
Heterobifunctional linkers are critical tools in chemical biology for covalently connecting two different molecules, such as a peptide to a drug or a protein to a surface. mdpi.comnih.gov this compound is an exemplary scaffold for the design of such advanced linkers due to its two chemically distinct reactive sites.
The molecule itself is a fatty acid-based linker, a class of molecules known to enhance the half-life of conjugated biomolecules by promoting binding to serum albumin. google.com The general design for its use as a linker involves two key steps:
Biomolecule Attachment: The carboxylic acid terminus is activated and reacted with a nucleophilic group on a biomolecule, typically the ε-amino group of a lysine (B10760008) residue or the N-terminal amine, to form a stable amide bond. biosyn.comnih.gov
Payload Conjugation: The bromoalkyne terminus remains available for a secondary conjugation reaction. This end can be coupled with a payload molecule (e.g., a therapeutic agent, an imaging agent, or another polymer) that has been functionalized with a complementary reactive group, such as a terminal alkyne for Sonogashira coupling or an azide for click chemistry. nih.govscience.gov
This orthogonal reactivity allows for a controlled, stepwise conjugation process, which is essential for constructing well-defined bioconjugates with precise stoichiometry and orientation. mdpi.com
| Linker Component | Functional Group | Typical Reaction Partner | Conjugation Chemistry |
| This compound | Carboxylic Acid | Amine (e.g., on a peptide) | Amide bond formation (e.g., EDC coupling) |
| Bromoalkyne | Terminal Alkyne | Sonogashira Cross-Coupling | |
| Bromoalkyne (converted to Azide) | Alkyne | Azide-Alkyne Cycloaddition (Click Chemistry) |
Precursor Role in the Synthesis of Bioactive Natural Products and Analogues
Natural products and their analogues are a cornerstone of drug discovery. libretexts.orgCurrent time information in Bangalore, IN. The synthesis of these often complex molecules relies on the use of versatile starting materials that can be elaborated into the final target. This compound has been identified as a key precursor in the synthesis of certain bioactive natural products.
A notable example is its role as an upstream product in the synthesis of volicitin (B1247072). lookchem.com Volicitin, N-(17-hydroxylinolenoyl)-L-glutamine, is a bioactive compound found in the oral secretions of insect herbivores that induces plants to emit volatile signals. The synthesis of the volicitin skeleton involves the coupling of two key fragments. One of these fragments is derived from this compound, which provides a significant portion of the fatty acid backbone. The synthetic route leverages the bromoalkyne functionality for a crucial carbon-carbon bond-forming reaction, typically a copper-catalyzed alkyne coupling, to build the complete C18 chain of the natural product. lookchem.com This demonstrates the utility of this compound as a strategic starting material for accessing complex, biologically relevant molecules.
Role of this compound in Catalysis and Method Development
Beyond its use as a structural component, this compound serves as a valuable substrate in the development and application of catalytic methods, spanning transition metal catalysis and biocatalysis.
Substrate in Transition Metal-Catalyzed Transformations
The bromoalkyne moiety of this compound is an ideal substrate for a range of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. scirp.org The Sonogashira reaction, a palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a prime example. libretexts.orgpsu.edu In a reversed scenario, the bromoalkyne of this compound can react with a terminal alkyne, providing a powerful method for C(sp)-C(sp) bond formation.
This reactivity is central to its use in synthesizing natural product analogues. lookchem.com Furthermore, the molecule can be used in acyl Sonogashira reactions, where it couples with acyl halides to form ynones, which are versatile intermediates for synthesizing various heterocyclic compounds. mdpi.com The presence of both a reactive alkyne and an alkyl bromide on the same molecule allows it to participate in a variety of catalytic cycles, making it a useful tool for developing and testing new catalytic systems.
| Catalytic Reaction | Metal Catalyst(s) | Reactive Site on Substrate | Bond Formed |
| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | Bromoalkyne | C(sp)-C(sp) or C(sp)-C(sp²) |
| Acyl Sonogashira Coupling | Palladium (Pd), Copper (Cu) | Bromoalkyne | C(sp)-C(acyl) |
| Heck Reaction | Palladium (Pd) | Bromoalkyne | C(sp)-C(sp²) |
Application in Biocatalytic Processes, including Lipase-Mediated Reactions
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. researchgate.net Lipases, in particular, are widely used enzymes that catalyze the hydrolysis and synthesis of esters with remarkable efficiency and selectivity. mdpi.com The carboxylic acid end of this compound is an excellent substrate for lipase-mediated esterification.
Studies on analogous acetylenic fatty acids have shown that lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei, effectively catalyze their esterification with alcohols. nih.gov Specifically, 10-undecynoic acid, which differs from the title compound only by the absence of the bromine atom, exhibits a high conversion rate in lipase-catalyzed reactions. nih.gov The reaction occurs exclusively at the carboxylic acid terminus, leaving the bromoalkyne functionality at the other end of the molecule untouched. This chemo- and regioselectivity is a hallmark of enzymatic catalysis and allows for the synthesis of functionalized esters under mild, environmentally benign conditions. rsc.orgresearchgate.net This makes lipase-mediated reactions on this compound a valuable strategy for producing specialty chemicals and synthons.
Contribution to Stereoselective Catalysis Research
Stereoselective catalysis, the synthesis of a specific stereoisomer of a chiral product, is a critical field in pharmaceutical and materials science. While direct asymmetric reactions on this compound are not widely documented, its derivatives are integral substrates in synthetic routes that rely on stereoselective transformations.
For example, the synthesis of chiral bioactive molecules often involves the stereocontrolled introduction of functional groups. A related compound, (E)-(R)-11-Bromo-9-hydroxy-undec-10-enoic acid, features a specific stereocenter (an R-configured alcohol) and a specific double bond geometry (E). lookchem.com The synthesis of such a molecule would necessitate the use of stereoselective catalytic methods, such as asymmetric reduction or epoxidation, applied to an alkyne-containing precursor derived from this compound. Similarly, the synthesis of the natural product volicitin requires the coupling of a derivative of this compound with a chiral building block to establish the correct stereochemistry in the final product. lookchem.com In these contexts, the undecynoic acid backbone serves as a scaffold upon which stereoselective catalytic reactions are performed to build molecular complexity with precise three-dimensional control.
Advanced Analytical and Computational Methodologies for 11 Bromoundec 9 Ynoic Acid Research
Chromatographic Separation and Purity Assessment of 11-Bromoundec-9-ynoic Acid
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic method depends on the volatility and polarity of the compound or its derivatives.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. jcleanwas.com While this compound itself has low volatility due to the carboxylic acid group, it can be readily converted into a more volatile ester derivative, such as the methyl or trimethylsilyl (B98337) (TMS) ester, for GC analysis. nih.govnist.gov
GC analysis, often coupled with a mass spectrometer (GC-MS), allows for the separation of the desired compound from impurities and provides simultaneous identification based on retention time and mass spectrum. tandfonline.comresearchgate.net The choice of the GC column (stationary phase) is critical for achieving good separation. For fatty acid methyl esters, polar capillary columns are often used.
For the purification of the non-volatile this compound, liquid chromatography (LC) is the method of choice. sielc.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comnih.gov By adjusting the composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid modifier, the compound can be effectively separated and purified. sielc.com
Supercritical fluid chromatography (SFC) is a technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. google.comamericanpharmaceuticalreview.com SFC can offer advantages over LC in terms of speed and reduced solvent consumption. americanpharmaceuticalreview.com It is particularly well-suited for the purification of chiral compounds and can also be applied to the separation of carboxylic acids and their esters. google.comescholarship.org Preparative SFC is a valuable tool for isolating pure compounds on a larger scale. researchgate.net
Size Exclusion Chromatography (SEC) for Polymer Analysis
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for the characterization of polymers. specificpolymers.comlcms.cz It separates molecules based on their hydrodynamic volume, or size in solution. measurlabs.com This method is particularly relevant for analyzing polymers synthesized using this compound as a monomer, where the alkyne group can participate in polymerization reactions. SEC is used to determine key properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. specificpolymers.com
The analysis involves dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), and passing it through a column packed with porous gel beads. specificpolymers.comfrontiersin.org Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. lcms.cz By using multiple detectors, such as a refractive index (RI) detector and a multi-angle light scattering (MALS) detector, it is possible to determine the absolute molecular weight of the polymer without relying on calibration standards of a different chemical nature. measurlabs.commdpi.com
SEC is a powerful tool for monitoring the progress of polymerization reactions. specificpolymers.com As shown in the hypothetical data below, samples can be taken at different time intervals during the polymerization of an this compound-derived monomer to track the increase in molecular weight and changes in polydispersity.
Table 1: Hypothetical SEC Monitoring of a Polymerization Reaction
| Reaction Time (hours) | Mn (g/mol) | Mw (g/mol) | Polydispersity (Đ) | Notes |
|---|---|---|---|---|
| 1 | 2,500 | 3,100 | 1.24 | Initial stage, oligomer formation. |
| 4 | 8,700 | 10,500 | 1.21 | Steady polymer chain growth. |
| 8 | 15,200 | 18,400 | 1.21 | Approaching high conversion. |
| 12 | 21,500 | 26,200 | 1.22 | Reaction nearing completion. |
| 24 | 21,800 | 26,700 | 1.22 | No significant change in Mw. |
Advanced Structural Elucidation Methods in Related Long-Chain Organic Systems
The unambiguous structural determination of complex long-chain organic molecules, such as derivatives of this compound and the materials they form, relies on a combination of advanced spectroscopic and spectrometric techniques. While individual methods provide specific pieces of structural information, a synergistic approach is often required for complete characterization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique for analyzing molecular structure. numberanalytics.com For long-chain systems, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. numberanalytics.com ¹H NMR can provide information on the degree of unsaturation, while ¹³C NMR can differentiate between carbons in various environments, such as those in the alkyl chain, adjacent to the bromine atom, in the alkyne group, and the carbonyl carbon of the acid. nih.gov
Mass Spectrometry (MS) is highly sensitive and provides precise molecular weight information. springernature.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) allow for the analysis of intact molecules. springernature.com Tandem mass spectrometry (MS/MS) is particularly crucial; by inducing fragmentation of a selected precursor ion, it reveals structural details such as the location of functional groups and the composition of fatty acid chains in complex lipids. nih.govresearchgate.net For unsaturated compounds, specialized MS techniques can even help locate the position of double or triple bonds within the chain. researchgate.net
The combination of liquid chromatography (LC) with MS (LC-MS/MS) is a standard approach for analyzing complex lipid mixtures, separating individual components before they enter the mass spectrometer for detailed structural analysis. nih.govacs.org
Table 2: Advanced Analytical Techniques for Long-Chain Molecules
| Technique | Abbreviation | Information Provided | Relevance to this compound Systems |
|---|---|---|---|
| Nuclear Magnetic Resonance | NMR (¹H, ¹³C) | Carbon-hydrogen framework, functional group identification, degree of unsaturation. nih.gov | Confirms presence and environment of alkyne, carboxylic acid, and bromo-alkyl groups. |
| Tandem Mass Spectrometry | MS/MS | Molecular weight, fragmentation patterns, functional group location. researchgate.net | Elucidates the structure of reaction products and derivatives. |
| High-Performance Liquid Chromatography | HPLC | Separation and purification of components in a mixture. nih.gov | Isolates the target molecule from synthetic mixtures or reaction byproducts. |
| Combined LC-MS/MS | LC-MS/MS | Separation followed by high-resolution structural identification of individual components. acs.org | Comprehensive analysis of complex mixtures containing the acid and its derivatives. |
Computational Chemistry and Molecular Modeling in this compound Research
Computational methods are increasingly vital in modern chemical research, offering insights that can be difficult to obtain through experiments alone. These tools allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of synthetic routes.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is particularly useful for elucidating complex reaction mechanisms by calculating the energies of reactants, transition states, and products. For a molecule like this compound, DFT can be applied to understand the reactivity of its alkyne and bromo functionalities.
Research on related bromoalkynes has utilized DFT to study reaction mechanisms in detail. acs.orgnih.gov For instance, in the Ni-catalyzed cyclization and carboxylation of bromoalkynes, DFT calculations were performed to clarify the mechanistic steps and understand the origin of stereoselectivity. acs.orgnih.gov These studies revealed that factors like steric hindrance and the electrostatic properties of reactants are key in controlling the reaction's outcome. nih.gov Similarly, DFT has been used to investigate cycloaddition reactions involving alkynes and to compare the reactivity differences between various metal catalysts. acs.orgresearchgate.net By modeling the reaction pathways, researchers can predict which products are kinetically or thermodynamically favored, guiding the choice of experimental conditions. researchgate.net
Table 3: Application of DFT in Elucidating Reaction Mechanisms
| Reaction Type | Mechanistic Question | Insight from DFT | Reference Example |
|---|---|---|---|
| Metal-Catalyzed Cycloaddition | Origin of stereoselectivity (E/Z isomers). | Calculates transition state energies for different pathways; identifies steric/electronic controls. | Ni-Catalyzed Carboxylation of Bromoalkynes. acs.orgnih.gov |
| Alkyne Functionalization | Role of the catalyst and ligands. | Models catalyst-substrate interactions and reaction energy profiles. | Pd vs. Ni Catalysis in Alkyne Cycloadditions. acs.org |
| Nucleophilic Addition to Alkyne | Regioselectivity of the attack. | Determines the Gibbs free energy barriers for different addition pathways. | Thiophenol addition to bromoalkyne. researchgate.net |
| C-C Bond Cleavage | Feasibility and energy barrier of the reaction. | Calculates the activation barrier and overall reaction free energy. | Metal-free conversion of alkynes to nitriles. nih.gov |
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Material Properties
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This approach is invaluable for understanding how intermolecular forces govern the formation of larger assemblies and determine the bulk properties of materials. researchgate.net Given its long alkyl chain and polar carboxylic acid head group, this compound is an ideal candidate for forming self-assembled monolayers (SAMs) on various substrates.
Table 4: Properties of Functionalized Monolayers Investigated by MD Simulations
| Property | Description | Relevance |
|---|---|---|
| Tilt Angle | The average angle of the molecular chains with respect to the surface normal. | Indicates the packing density and order of the monolayer. acs.org |
| Layer Thickness | The height of the self-assembled monolayer. | A direct measure of the extent and orientation of the molecules. rsc.org |
| Conformational Order | The ratio of trans to gauche conformations in the alkyl chains. | Describes the degree of disorder; more gauche defects lead to a more fluid-like layer. osti.gov |
| Hydrogen Bonding Network | The pattern and dynamics of hydrogen bonds between head groups (e.g., -COOH). | Crucial for the stability and structure of the monolayer interface. nih.gov |
| Diffusion Coefficients | The rate of movement of molecules within the layer or in a solvent. | Provides insight into the dynamics and phase behavior of the material. aip.org |
In Silico Retrosynthetic Analysis for Synthetic Route Design
Retrosynthetic analysis is a strategy used by chemists to plan the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available precursors. the-scientist.com In silico retrosynthetic analysis leverages computational power to automate and enhance this process. nih.gov Advanced software platforms use vast databases of chemical reactions and apply sophisticated algorithms, often incorporating artificial intelligence (AI) and machine learning, to propose multiple viable synthetic routes. the-scientist.comsynthiaonline.com
For a target like this compound, a computational tool can rapidly identify potential disconnections in the molecular structure and suggest the corresponding chemical transformations (synthons) to build it. This approach offers an unbiased and comprehensive exploration of synthetic possibilities, potentially uncovering novel, more efficient, or greener pathways that might be overlooked in a traditional human-led analysis. the-scientist.comuq.edu.au These tools can evaluate routes based on criteria such as the cost of starting materials, reaction yields, and step count, thereby accelerating research and development. the-scientist.com
Table 5: Hypothetical In Silico Retrosynthetic Analysis for this compound
| Retrosynthetic Step | Disconnection (Bond Broken) | Precursors Suggested by Software | Associated Reaction Type |
|---|---|---|---|
| 1 | C₉-C₁₀ (Alkyne) | 1-bromo-9-decene + a C1 source (e.g., for carboxylation) | Alkene to Alkyne Conversion / Carboxylation |
| 2 | C₈-C₉ | 10-Bromodecanal + a phosphonium (B103445) ylide (Wittig reagent) | Wittig Reaction |
| 3 | C₁₀-C₁₁ | 9-Decynoic acid + a brominating agent | Terminal Bromination |
| 4 | C-Br and C-COOH (Functional Group Interconversion) | 10-Undecynoic acid + Brominating agent OR 11-Bromo-1-undecyne + Oxidizing agent | Functional Group Interconversion |
Compound Reference Table
Future Research Directions and Emerging Avenues in 11 Bromoundec 9 Ynoic Acid Research
Development of Novel and Sustainable Synthetic Pathways for 11-Bromoundec-9-ynoic Acid
While established methods for the synthesis of this compound and its derivatives exist, future research will likely focus on developing more sustainable and efficient synthetic routes. researchgate.net Current syntheses often rely on multi-step procedures which may involve harsh reagents or produce significant waste. The development of greener alternatives is a key area for advancement.
Future research could explore the following avenues:
Catalytic C-H Activation: Direct, late-stage functionalization of undec-9-ynoic acid through catalytic C-H activation at the terminal position, followed by bromination, could significantly shorten the synthetic sequence and improve atom economy.
Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis by allowing for precise control over reaction parameters, such as temperature and reaction time, especially for potentially hazardous reactions.
Biocatalysis: Enzymatic approaches, while currently facing challenges such as slow reaction kinetics, offer the potential for highly selective and environmentally benign syntheses under mild conditions. Further research into enzyme discovery and engineering could overcome these limitations.
Electrochemical Methods: Electrosynthesis presents an attractive alternative to traditional redox reagents, minimizing waste and often proceeding under milder conditions.
A comparison of potential future synthetic strategies is presented in Table 6.1.
Table 6.1: Comparison of Potential Future Synthetic Pathways for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic C-H Activation | High atom economy, reduced step count | Catalyst development, selectivity control |
| Flow Chemistry | Enhanced safety, precise control, scalability | Initial equipment cost, potential for clogging |
| Biocatalysis | High selectivity, mild conditions, low environmental impact | Slow reaction rates, enzyme stability and availability |
| Electrochemical Synthesis | Avoidance of chemical oxidants/reductants, mild conditions | Electrode material selection, electrolyte optimization |
Exploration of Unprecedented Reactivity and Cascade Transformations involving Multifunctional Sites
The trifunctional nature of this compound provides a rich platform for the discovery of novel chemical transformations and cascade reactions. The interplay between the bromide, alkyne, and carboxylic acid moieties can be exploited to construct complex molecular architectures in a single step.
Future research in this area could focus on:
Metal-Catalyzed Cascade Reactions: Designing novel catalytic systems that can orchestrate a sequence of reactions, such as a Sonogashira coupling at the alkyne followed by an intramolecular cyclization involving the carboxylic acid.
Radical-Mediated Transformations: Investigating radical-initiated cyclizations or additions to the alkyne, where the bromine atom can act as a radical precursor or participate in subsequent trapping events.
Domino Reactions: Exploring domino reactions that leverage the reactivity of all three functional groups in a programmed manner to rapidly build molecular complexity. researchgate.net An example could be an initial esterification of the carboxylic acid, followed by an intramolecular reaction of the ester with the alkyne, and a final transformation involving the bromo group.
Integration into Advanced Functional Materials, Nanoscience, and Supramolecular Chemistry
The distinct functionalities of this compound make it an excellent candidate for the development of advanced materials with tailored properties. Its long aliphatic chain can impart flexibility and hydrophobicity, while the functional groups provide handles for polymerization, surface modification, and self-assembly.
Emerging avenues for research include:
Functional Polymers: The carboxylic acid and bromoalkyne moieties can be used as anchor points for polymerization. For instance, the carboxylic acid can be used for polyester (B1180765) or polyamide formation, while the bromoalkyne can participate in click chemistry or other coupling reactions to create cross-linked or functionalized polymers.
Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to various oxide surfaces, while the terminal bromoalkyne can be used to further functionalize the surface, creating tailored interfaces for electronics, sensors, or biomedical devices.
Nanoscience: this compound can be used to functionalize nanoparticles, providing a linker for attaching biomolecules, drugs, or imaging agents. The alkyne group is particularly useful for bioorthogonal "click" chemistry applications.
Supramolecular Chemistry: The molecule's ability to participate in hydrogen bonding (via the carboxylic acid) and halogen bonding (via the bromine atom) can be exploited to design novel supramolecular assemblies with interesting structural and functional properties.
Expansion into New Interdisciplinary Research Areas within Chemical Biology and Synthetic Methodology
The unique combination of a reactive alkyne and a versatile handle for conjugation positions this compound as a valuable tool in chemical biology and for the development of new synthetic methods.
Future directions in this interdisciplinary space could involve:
Chemical Biology Probes: The molecule can be elaborated into chemical probes for activity-based protein profiling (ABPP). The alkyne can serve as a reactive group to covalently label enzyme active sites, while the rest of the molecule can be modified to mimic natural substrates. The jamaicamides, a class of neurotoxins, feature an alkynyl bromide, highlighting the biological relevance of this functionality. researchgate.net
Bioorthogonal Chemistry: The internal alkyne can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) or other bioorthogonal reactions for labeling biomolecules in living systems. researchgate.net
Drug Discovery: The compound can serve as a scaffold for the synthesis of novel bioactive molecules. The different functional groups can be independently modified to create libraries of compounds for screening against various biological targets.
Development of New Synthetic Reagents: The unique reactivity of this compound could be harnessed to develop new reagents for organic synthesis. For example, it could be a precursor to novel organometallic reagents or electrophilic/nucleophilic building blocks.
Computational Design and Prediction of Novel Derivatives and Their Applications
Computational chemistry offers a powerful tool to accelerate the discovery and development of new applications for this compound and its derivatives. By modeling the properties and reactivity of these molecules, researchers can prioritize synthetic efforts and gain deeper insights into their behavior.
Future computational studies could focus on:
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of novel cascade reactions and predict the regioselectivity and stereoselectivity of transformations. This can guide the design of new catalysts and reaction conditions.
Designing Functional Molecules: Computational screening can be used to design derivatives of this compound with optimized properties for specific applications, such as binding to a particular protein target or self-assembling into a desired nanostructure.
Simulating Material Properties: Molecular dynamics (MD) simulations can be employed to predict the bulk properties of polymers and other materials derived from this compound, aiding in the design of new functional materials.
In Silico Screening for Biological Activity: Docking studies and other computational methods can be used to predict the biological activity of derivatives, helping to identify promising candidates for further experimental investigation in drug discovery and chemical biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
